molecular formula C15H17NO4S B4998083 (7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

Cat. No.: B4998083
M. Wt: 307.4 g/mol
InChI Key: IIIIVCNAQLAOHO-UHFFFAOYSA-N
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Description

(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate is a chemical compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate typically involves the reaction of 7-methyl-2-oxo-1,3-benzoxathiol with N-cyclohexylcarbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Benzoxathiol Derivatives: Compounds similar to (7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate, such as 2-oxo-1,3-benzoxathiol derivatives with different substituents.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-9-7-11(8-12-13(9)20-15(18)21-12)19-14(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIIVCNAQLAOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)S2)OC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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